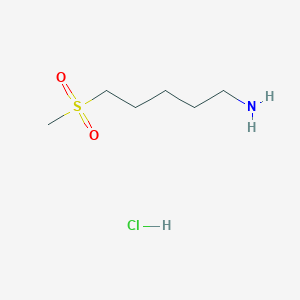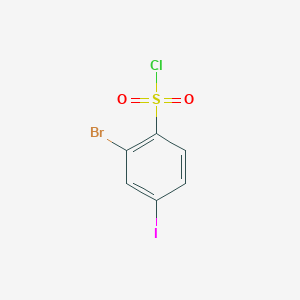
2-Bromo-4-iodobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-iodobenzene-1-sulfonyl chloride, also known as BIS, is a chemical compound that belongs to the class of aryl sulfonate halides. It has a molecular weight of 381.42 . The IUPAC name for this compound is 2-bromo-4-iodobenzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrClIO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H . This indicates that the compound consists of a benzene ring with bromo, iodo, and sulfonyl chloride substituents.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that aryl iodides are generally more reactive than aryl bromides in the Sonogashira coupling . This suggests that the iodine end of this compound could be selectively coupled to a terminal acetylene while leaving the bromine end unreacted.Applications De Recherche Scientifique
Chromogenic Reagent Development
2-Bromo-4-iodobenzene-1-sulfonyl chloride has been utilized in the synthesis of chromogenic reagents. For instance, Meng Shuang (2002) developed a chromogenic reagent, 4-bromo-2-sulfo-benzenediazoaminoazobenzene (BSDAA), and applied it to the spectrophotometric determination of microamounts of cadmium(II) in wastewater, demonstrating its utility in environmental monitoring and analytical chemistry (Shuang, 2002).
Stereochemistry in Organic Synthesis
The compound has been employed in studies exploring stereochemistry in organic synthesis. Mikołajczyk et al. (1994) described the stereochemical control in the α-chlorination of α-phosphoryl sulfoxides using iodobenzene dichloride and sulfuryl chloride, highlighting its role in understanding reaction mechanisms and stereochemical outcomes (Mikołajczyk et al., 1994).
Spectroscopic Studies
Arivazhagan, Prabhakaran, and Gayathri (2011) conducted spectroscopic studies on P-Iodobenzene sulfonyl chloride (P-IBSC), examining its molecular structure and vibrational spectra. This research is significant in chemical spectroscopy, contributing to a deeper understanding of the chemical and physical properties of sulfonyl chloride derivatives (Arivazhagan, Prabhakaran, & Gayathri, 2011).
Protein Analysis
The compound has also been applied in biochemistry for protein analysis. Oratz, Burks, and Rothschild (1966) used p-iodobenzene [35S]sulfonyl (pipsyl) chloride to determine free ε-amino groups in proteins, providing a method to understand protein structure and interactions (Oratz, Burks, & Rothschild, 1966).
Electrode Development in Analytical Chemistry
In analytical chemistry, Vytras et al. (1984) developed an organic cation-selective indicator electrode using derivatives of this compound for potentiometric titrations, underscoring its importance in the development of analytical tools (Vytras, Kalous, Kalábová, & Remeš, 1984).
Synthesis of Novel Compounds
Additionally, the compound is utilized in the synthesis of various novel compounds. For example, Quartara et al. (2006) studied the solvent-dependent radical bromination of aromatic sulfonyl chlorides, which is crucial for developing new pharmaceuticals and materials (Quartara et al., 2006).
Orientations Futures
While specific future directions for 2-Bromo-4-iodobenzene-1-sulfonyl chloride are not mentioned in the available resources, it’s worth noting that similar compounds have been used in the synthesis of tetrasubstituted alkenes . This suggests potential applications in organic synthesis and the development of new materials.
Mécanisme D'action
Target of Action
It is known that sulfonyl chloride compounds often act as electrophiles in chemical reactions .
Mode of Action
2-Bromo-4-iodobenzene-1-sulfonyl chloride is likely to interact with its targets through electrophilic substitution reactions . The compound’s bromo and iodo groups can participate in various coupling reactions . The sulfonyl chloride group is highly reactive and can form sulfonamides and sulfonic esters .
Biochemical Pathways
The compound’s reactivity suggests it could be involved in a variety of biochemical transformations, particularly those involving nucleophilic substitution reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the pH and temperature of its environment . Additionally, the compound should be stored in a dark place, sealed in dry, and at room temperature to maintain its stability .
Propriétés
IUPAC Name |
2-bromo-4-iodobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClIO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYBINNRXRHAMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClIO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261648-87-6 |
Source


|
| Record name | 2-bromo-4-iodobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)
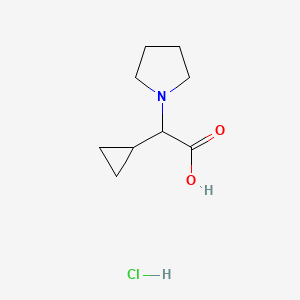

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)
![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)
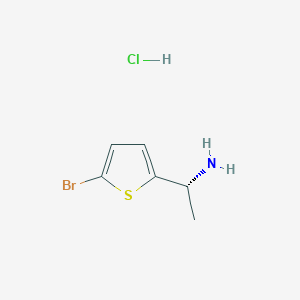
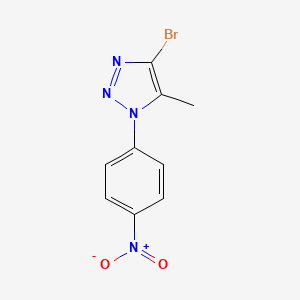
![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)
![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)


